Tripentyl orthoformate

Description

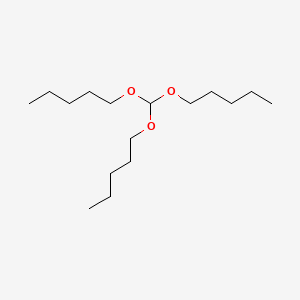

Structure

3D Structure

Properties

CAS No. |

637-42-3 |

|---|---|

Molecular Formula |

C16H34O3 |

Molecular Weight |

274.44 g/mol |

IUPAC Name |

1-(dipentoxymethoxy)pentane |

InChI |

InChI=1S/C16H34O3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h16H,4-15H2,1-3H3 |

InChI Key |

NRRGKWUTVHJHCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(OCCCCC)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Orthoformates

Classical Chemical Synthesis Routes

Traditional laboratory-scale syntheses of orthoformates, including tripentyl orthoformate, rely on fundamental organic reactions. These methods offer versatility and are well-documented in chemical literature.

The Pinner reaction is a classic method for preparing orthoesters from nitriles and alcohols under acidic conditions. wikipedia.org First reported by Adolf Pinner in 1877, the reaction initially involves the condensation of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imido ester hydrochloride, commonly known as a Pinner salt. numberanalytics.comrroij.com

The mechanism proceeds in two main stages:

Formation of the Pinner Salt : The nitrile is activated by protonation with the acid catalyst. The alcohol then performs a nucleophilic attack on the nitrile carbon, leading to a tetrahedral intermediate that rearranges to form the stable imido ester hydrochloride salt. numberanalytics.com

RCN + R′OH + HCl → [RC(OR′)=NH₂]⁺Cl⁻

Conversion to Orthoester : The isolated Pinner salt subsequently reacts with an excess of alcohol to yield the final orthoester and ammonium (B1175870) chloride. wikipedia.org This step requires anhydrous conditions to prevent hydrolysis of the intermediate back to an amide. wikipedia.org

[RC(OR′)=NH₂]⁺Cl⁻ + 2 R′OH → RC(OR′)₃ + NH₄Cl

To synthesize an orthoformate like this compound using this method, the required nitrile is hydrogen cyanide (formonitrile). The reaction would proceed by treating hydrogen cyanide with pentyl alcohol in the presence of HCl.

A widely used and straightforward method for synthesizing orthoformates is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide. wikipedia.org This reaction, an example of the Williamson ether synthesis, was one of the first methods used to produce orthoesters. rsc.orgwikipedia.org

For the synthesis of this compound, the reaction involves treating chloroform (B151607) (trichloromethane) with three equivalents of sodium pentoxide (the sodium alkoxide of pentanol).

CHCl₃ + 3 NaOCH₂CH₂CH₂CH₂CH₃ → HC(OCH₂CH₂CH₂CH₂CH₃)₃ + 3 NaCl

The reaction is typically carried out by preparing the sodium alkoxide in-situ from sodium metal and the corresponding alcohol (in this case, pentanol) or by using a pre-prepared alkoxide. The reaction with chloroform is often exothermic. youtube.com While effective, this method can sometimes be complicated by elimination side reactions if the R group on the alkoxide has an adjacent hydrogen atom. wikipedia.org

Transesterification is a convenient and efficient method for preparing higher-order or more complex orthoformates from simpler, commercially available ones like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF). orgsyn.org This equilibrium-driven process involves reacting a simple orthoformate with a less volatile alcohol, such as pentanol (B124592), in the presence of an acid catalyst.

HC(OR)₃ + 3 R'OH ⇌ HC(OR')₃ + 3 ROH (where R'OH is a higher boiling alcohol)

To prepare this compound, one would react triethyl orthoformate with an excess of pentyl alcohol. The reaction is driven to completion by the continuous removal of the more volatile alcohol (ethanol) from the reaction mixture by distillation. orgsyn.org This method is suitable for producing a variety of alkyl orthoformates and avoids the use of sodium metal or hydrogen cyanide. orgsyn.org

Alkoxide-Mediated Syntheses from Halogenated Precursors

Industrial and Scalable Synthesis Approaches (General Orthoformates)

On an industrial scale, the synthesis of orthoformates prioritizes cost-effectiveness, safety, and scalability. The primary methods employed are variations of the classical routes, optimized for large-scale production.

The reaction of hydrogen cyanide with an alcohol is a primary industrial route for the synthesis of simple orthoformates like trimethyl orthoformate and triethyl orthoformate. wikipedia.orgwikipedia.orghsppharma.com

HCN + 3 ROH → HC(OR)₃ + NH₃

This process, a form of alcoholysis, directly converts hydrogen cyanide and the desired alcohol (e.g., ethanol (B145695) for TEOF) into the corresponding orthoformate and ammonia. wikipedia.orgwikipedia.orgconnectchemicals.com This method is highly efficient for producing large quantities of lower-alkyl orthoformates.

The reaction between chloroform and a sodium alkoxide is also a key industrial protocol. wikipedia.orgpenpet.comorgsyn.org This method, as described in the classical synthesis section (2.1.2), is adapted for large-scale production by carefully controlling reaction conditions to manage its exothermic nature and maximize yield. youtube.comgoogle.comchemicalbook.com

Industrial protocols may involve:

Catalysts : A Chinese patent suggests the use of catalysts such as iron(II) sulfate (B86663) (FeSO₄) to improve reaction efficiency and yield, which can reach up to 76% for triethyl orthoformate. google.com

Controlled Addition : To manage the exothermic reaction, reactants like chloroform and the sodium alkoxide solution are often added simultaneously and slowly to the reactor. youtube.comgoogle.com This maintains a low concentration of reactants, allowing for better temperature control and improved reaction selectivity. google.com

Phase Transfer Catalysis : Some methods employ phase-transfer catalysts (PTC) when using sodium hydroxide (B78521) and an alcohol to generate the alkoxide in situ, which can streamline the process. chemicalbook.com

Data for this compound

| Property | Value | Source(s) |

| CAS Number | 637-42-3 | lookchem.comnih.gov |

| Molecular Formula | C₁₆H₃₄O₃ | nih.govchemspider.com |

| Molecular Weight | 274.44 g/mol | nih.gov |

| Boiling Point | 315.5°C at 760 mmHg | lookchem.com |

| Density | 0.879 g/cm³ | lookchem.com |

| Flash Point | 119.9°C | lookchem.com |

| Refractive Index | 1.434 | lookchem.com |

| IUPAC Name | 1-(dipentoxymethoxy)pentane | nih.gov |

| Synonyms | Tris(pentyloxy)methane, Amyl orthoformate | lookchem.com |

Utilization of Phase Transfer Catalysis in Orthoformate Production

Phase-transfer catalysis (PTC) represents a significant refinement in the synthesis of orthoformates, offering a method to accelerate reaction rates between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). dalalinstitute.comwikipedia.org This methodology is particularly advantageous as it can enhance yields, reduce the need for harsh or expensive solvents, and minimize waste. dalalinstitute.comcrdeepjournal.org

In the context of orthoformate synthesis, PTC is effectively employed in the "ethanol method," which serves as an alternative to the classical sodium ethoxide pathway. chemicalbook.com Traditionally, orthoformates are prepared from the reaction of a sodium alkoxide with chloroform. wikipedia.org The PTC-enhanced method, however, allows for the use of more manageable and less hazardous starting materials: an alcohol (like pentanol for this compound), sodium hydroxide, and chloroform. chemicalbook.com The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride or a phosphonium (B103445) salt, facilitates the transfer of the hydroxide ion from the aqueous or solid phase into the organic phase where the alcohol and chloroform are present. dalalinstitute.comwikipedia.org This enables the in-situ formation of the alkoxide, which then reacts to form the desired orthoformate.

The primary advantage of using PTC in a solid-liquid system is the increased reaction rate and selectivity compared to uncatalyzed heterogeneous reactions. crdeepjournal.org A patented one-step synthesis of triethyl orthoformate highlights the efficiency of this approach, where controlling the addition of hot ethanol and maintaining an alkaline pH (7-14) throughout the reaction leads to yields of 65-75%. google.comgoogle.com

Table 1: Phase Transfer Catalysis in Orthoformate Synthesis

| Method | Reactants | Catalyst Type | Key Features | Reported Yield (Triethyl Orthoformate) |

|---|---|---|---|---|

| Ethanol Method with PTC | Ethanol, Sodium Hydroxide, Chloroform | Quaternary Ammonium or Phosphonium Salts (PTC) | Avoids pre-formation of sodium ethoxide; can be a one-step process. google.com | 65-75% google.com |

| Solid-Liquid PTC | Alcohol, Solid Potassium/Sodium Hydroxide, Chloroform | Tetra-n-butylphosphonium bromide | Increased reaction rates and high selectivity. crdeepjournal.org | Not specified |

Benzoyl Chloride and Formamide Derived Synthetic Pathways

Another established route to orthoformates involves the use of benzoyl chloride and formamide. chemicalbook.com In this multi-step process, benzoyl chloride first reacts with formamide. The resulting intermediate then reacts with an alcohol, such as n-pentanol, to yield this compound. google.com

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. For orthoformate synthesis, this has led to the development of advanced strategies that optimize reaction conditions and product yields.

One-Pot Multicomponent Reaction Design

For example, triethyl orthoformate is widely used in three-component reactions with various amines and other substrates to synthesize quinazolines, pyrimidines, and benzimidazoles. mdpi.com A catalyst-free, one-pot methodology was developed for preparing 1,3,5-triazine-2,4-dithione derivatives from the reaction of arylaldehydes, thiourea, and an orthoformate. nih.govd-nb.info Such strategies showcase the versatility of orthoformates in building molecular complexity efficiently. mdpi.com

Table 2: Examples of One-Pot Reactions Involving Orthoformates

| Reaction Type | Components | Catalyst/Conditions | Product Class | Reported Yield |

|---|---|---|---|---|

| Two-Component | Triethyl orthoformate, o-phenylenediamine | Solvent-free, optional catalyst | Benzimidazoles mdpi.comresearchgate.net | Good to excellent rsc.org |

| Three-Component | Triethyl orthoformate, 2-aminoaryl ketones, Ammonium acetate (B1210297) | Solvent/catalyst-free, 100 °C | 4-disubstituted quinazolines mdpi.com | 88-94% mdpi.com |

| Three-Component | Arylaldehyde, Thiourea, Trialkyl orthoformate | Catalyst-free, DMF, 80 °C | Triazinethiones nih.gov | Moderate to good nih.gov |

Role of Dehydrating Agents in Enhancing Synthesis Efficiency

Water is a common byproduct in reactions leading to the formation of acetals and orthoesters, and its presence can shift the reaction equilibrium unfavorably, leading to hydrolysis of the product. wikipedia.orgorganic-chemistry.org Therefore, the removal of water is critical for maximizing yield. Orthoformates themselves are effective dehydrating agents. wikipedia.orgmdpi.com For instance, trimethyl orthoformate reacts with water to form methyl formate (B1220265) and methanol (B129727), effectively sequestering water from the reaction mixture. organic-chemistry.org

In the synthesis of orthoformates, the use of external dehydrating agents can significantly improve process efficiency. A patented method for synthesizing triethyl orthoformate incorporates a dehydrating agent composed of glycerine, active argil, and 4A molecular sieves. This addition greatly reduces the moisture content during the synthesis, which in turn minimizes product loss during the separation and purification stages, reduces raw material waste, and lowers energy consumption, making the process more suitable for large-scale industrial production. Similarly, in the direct synthesis of dimethyl carbonate from methanol and CO₂, the addition of 1,1,1-trimethoxymethane (trimethyl orthoformate) as a dehydrating agent was shown to significantly increase production by shifting the thermodynamic equilibrium. researchgate.net

Development of Chemo- and Regioselective Orthoformate Syntheses

Chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of a chemical change in a molecule with multiple reactive sites) are crucial for the synthesis of specific, complex molecules. rsc.org Orthoformates are key reagents in developing such selective transformations.

Research has demonstrated the ability to achieve high regioselectivity in reactions involving orthoformates. For example, the reaction of 4-methoxycarbazole with triethyl orthoformate can be directed to functionalize the C1 position selectively. rsc.org Another study achieved the regioselective synthesis of 2-alkyl-2H-indazoles using trialkyl orthoformates. connectjournals.com The mechanism proposed involves a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement that favors alkylation at the N2 position. connectjournals.com

Furthermore, a chemo- and regioselective one-pot, three-component reaction has been described for the synthesis of 2-alkyl substituted 4-aminoimidazo[1,2-a] chemicalbook.comwikipedia.orgtriazines from 2-aminoimidazoles, trialkylorthoesters, and cyanamide (B42294) under microwave irradiation. rsc.org These advanced methods highlight the controlled reactivity of orthoformates, enabling the precise construction of desired molecular architectures.

Chemical Reactivity and Mechanistic Investigations of Orthoformates

Orthoformate Hydrolysis: Mechanisms and Kinetics

The hydrolysis of orthoformates to a formate (B1220265) ester and ultimately to formic acid and alcohols is their most fundamental reaction. Although generally stable in neutral or basic aqueous solutions, they undergo rapid hydrolysis under acidic conditions. acs.orgresearchgate.net The study of this process has been pivotal in physical organic chemistry, providing deep insights into reaction mechanisms and acid catalysis.

The acid-catalyzed hydrolysis of orthoformates is a multi-stage process. researchgate.net The reaction is initiated by the protonation of one of the oxygen atoms of the alkoxy groups. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to release an alcohol molecule and generate a resonance-stabilized dialkoxycarbonium ion. researchgate.net This cation is then attacked by water in a rapid step to form a hemiorthoformate. Subsequent acid-catalyzed steps lead to the elimination of a second alcohol molecule to yield a formate ester, which can then be further hydrolyzed to formic acid and a third alcohol molecule under the reaction conditions.

Protonation: Fast, reversible protonation of an ether oxygen by an acid catalyst.

Rate-Determining Step: Unimolecular cleavage of the protonated orthoformate to form a dialkoxycarbonium ion and an alcohol molecule.

Hydration: Rapid attack of water on the dialkoxycarbonium ion.

Further Hydrolysis: The resulting intermediate decomposes to a formate ester and another alcohol molecule, with the ester being susceptible to further hydrolysis.

The rate of hydrolysis is influenced by the structure of the orthoformate. For instance, replacing methyl groups with ethyl groups in orthoformates leads to an eleven-fold increase in the hydroxonium catalytic coefficient, indicating a significant electronic effect of the alkyl substituent on the reaction rate. nih.gov While specific kinetic data for tripentyl orthoformate is not extensively documented in comparative studies, research on supramolecular catalysis has used it as a benchmark for size selectivity. In one prominent study, a water-soluble supramolecular assembly was shown to catalyze the hydrolysis of various orthoformates in basic solution. units.itescholarship.org However, this compound was not hydrolyzed by this system, indicating that its steric bulk prevented it from entering the catalyst's cavity. researchgate.netescholarship.orgfrontiersin.org

The mechanism of acid-catalyzed orthoformate hydrolysis is typically classified as A-1 (acid-catalyzed, unimolecular). escholarship.org In this mechanism, a rapid, reversible protonation of the substrate is followed by a slow, rate-determining unimolecular decomposition of the protonated substrate to form the dialkoxycarbonium ion. escholarship.orgnih.gov

However, the reaction environment can alter the mechanism. Studies involving supramolecular host-guest chemistry have demonstrated that encapsulating an orthoformate within a molecular host can change the hydrolysis mechanism from A-1 to A-SE2 (acid-catalyzed, bimolecular electrophilic substitution). escholarship.orgnih.gov In the A-SE2 mechanism, the proton transfer from the catalyst (e.g., a water molecule) to the substrate becomes the rate-limiting step. escholarship.orgnih.gov This mechanistic shift is evidenced by changes in activation parameters and solvent isotope effects. The uncatalyzed reaction proceeding via an A-1 mechanism has a different entropy of activation compared to the catalyzed reaction within the host, which also shows a normal solvent isotope effect (k(H₂O)/k(D₂O) = 1.6), confirming that proton transfer is involved in the rate-determining step. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Supramolecular Host-Catalyzed Orthoformate Hydrolysis in Basic Solution This table presents kinetic data for the hydrolysis of triethyl and triisopropyl orthoformate catalyzed by a supramolecular host, illustrating the efficiency of the catalytic system. The rate acceleration (kcat/kuncat) highlights the significant increase in hydrolysis rate compared to the uncatalyzed background reaction. Data is not available for this compound as it is too large to be catalyzed by this specific host system. escholarship.org

| Orthoformate | Vmax (M s⁻¹) | K_M (mM) | k_cat (s⁻¹) | k_uncat (s⁻¹) | Rate Acceleration (k_cat/k_uncat) |

| Triethyl orthoformate | 1.79 x 10⁻⁵ | 21.5 | 8.06 x 10⁻³ | 1.44 x 10⁻⁵ | 560 |

| Triisopropyl orthoformate | 9.22 x 10⁻⁶ | 7.69 | 3.86 x 10⁻³ | 4.34 x 10⁻⁶ | 890 |

Acid-Catalyzed Hydrolysis Pathways

Orthoformates as Formylation Reagents

Beyond their hydrolysis, orthoformates, including by extension this compound, are versatile reagents in organic synthesis, primarily serving as formylating agents. chemicalbook.com This reactivity is harnessed by using an acid catalyst, typically a Lewis acid, to facilitate the formation of the key electrophilic intermediate. chemicalbook.comias.ac.in

Under acidic conditions, orthoformates generate dialkoxycarbonium ions in situ. chemicalbook.commicrochem.fr The reaction of an orthoformate with a Lewis acid (e.g., TiCl₄, AlCl₃) or a Brønsted acid leads to the abstraction of an alkoxy group and the formation of the highly electrophilic dialkoxycarbonium ion, [HC(OR)₂]⁺. ias.ac.inmicrochem.frthieme-connect.com This cation is the active species in formylation reactions. It is a powerful electrophile capable of attacking a wide range of nucleophiles, including activated aromatic rings, enolates, and enol ethers. ias.ac.inthieme-connect.de The choice of the R group (e.g., methyl, ethyl, pentyl) can influence reactivity and reaction conditions, although simpler alkyl orthoformates are more commonly used in reported procedures.

A significant application of orthoformates is the formylation of electron-rich aromatic compounds. thieme-connect.de Phenols, anilines, and other activated arenes react with orthoformates in the presence of a Lewis acid to introduce a formyl group (or its acetal (B89532) equivalent) onto the aromatic ring. ias.ac.inresearchgate.net The reaction proceeds via electrophilic aromatic substitution, where the dialkoxycarbonium ion attacks the activated ring, typically at the ortho or para position relative to the activating group. ias.ac.in The initial product is a benzaldehyde (B42025) acetal, which is then hydrolyzed during workup to yield the corresponding aromatic aldehyde. For example, phenols can be converted to substituted o- and p-hydroxybenzaldehydes in good yields using triethyl orthoformate and aluminum chloride. ias.ac.incore.ac.uk

Controlling the position of formylation is crucial in multi-step synthesis. While mixtures of ortho and para isomers are common, high regioselectivity can be achieved under specific conditions. A notable example is the formylation of phenols via their aryloxy magnesium halide derivatives. ias.ac.incore.ac.uk When a phenol (B47542) is first converted to its magnesium salt, subsequent reaction with an orthoformate, such as triethyl orthoformate, yields the ortho-hydroxy aromatic aldehyde exclusively, with no detectable formation of the para isomer. ias.ac.incore.ac.uk This high degree of regioselectivity is attributed to the formation of a six-membered ring intermediate involving the magnesium ion, which directs the electrophilic attack of the dialkoxycarbonium ion to the ortho position. This method provides a powerful tool for the regioselective synthesis of salicylaldehydes and their derivatives.

Table 2: Examples of Formylation of Activated Aromatic Substrates Using Orthoformates This table showcases the use of orthoformates in the formylation of various electron-rich aromatic compounds. The reactions typically employ a Lewis acid catalyst and result in the formation of aldehyde acetals, which are subsequently hydrolyzed to the final aldehyde product.

| Substrate | Orthoformate | Catalyst/Conditions | Product (after hydrolysis) | Yield | Reference(s) |

| Resorcinol | Triethyl orthoformate | AlCl₃, Dichloromethane | 2,4-Dihydroxybenzaldehyde | 96% | ias.ac.in |

| Phenol | Triethyl orthoformate | Aryloxy magnesium halide intermediate | Salicylaldehyde (ortho isomer only) | Good | ias.ac.in, core.ac.uk |

| Aromatic Amines | Trimethyl orthoformate | TiCl₄, Room Temperature | Formyl derivatives | 75-89% | researchgate.net, thieme-connect.com |

Formylation of Activated Aromatic Substrates

Alkylation Reactions Mediated by Orthoformates

Orthoformates, including this compound, can serve as precursors in alkylation reactions, although the specific applications and mechanisms can vary.

Transalkylation to Alcohol and Polyol Functionalities

While the direct transalkylation of simple alcohols and polyols using this compound is not extensively documented in dedicated research studies, the fundamental reactivity of orthoesters suggests such transformations are chemically plausible. The process would theoretically involve the acid-catalyzed exchange of the pentoxy groups of the orthoformate with the hydroxyl groups of the alcohol or polyol substrate. This reaction is analogous to the more common transesterification of orthoacetates. The equilibrium would be driven by the removal of a volatile component, such as pentanol (B124592). However, specific research detailing reaction conditions, yields, and substrate scope for this compound in this context remains limited in readily available literature.

Metal-Catalyzed Alkylation Processes

This compound is cited as a reagent in metal-catalyzed processes, particularly those involving Lewis acids. In certain patented synthetic routes, such as those for preparing intermediates for the drug Ivacaftor, this compound is identified as a suitable orthoformate for reacting with halo-substituted quinoline (B57606) derivatives. google.com This reaction is conducted in the presence of a Lewis acid, which activates the substrate towards nucleophilic attack by the orthoformate. The orthoformate serves to introduce a diether-protected functional group.

The selection of the Lewis acid is critical for the reaction's success. A variety of metal-based Lewis acids can be employed for this transformation, as detailed in the following table.

| Catalyst Type | Examples |

| Zinc-Based | Zinc chloride (ZnCl₂) |

| Tin-Based | Tin(IV) chloride (SnCl₄), Tin(II) chloride (SnCl₂) |

| Aluminum-Based | Aluminum chloride (AlCl₃) |

| Boron-Based | Boron trifluoride (BF₃) |

| Data sourced from patent literature describing potential applications. google.com |

Acetal and Ketal Formation for Carbonyl Protection

A primary application of this compound is in the protection of carbonyl groups as acetals (from aldehydes) or ketals (from ketones). This transformation is crucial in multi-step syntheses to prevent aldehydes and ketones from undergoing unwanted reactions.

Mechanistic Aspects of Carbonyl Group Protection

The formation of an acetal or ketal from a carbonyl compound using this compound proceeds via a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the pentoxy groups of the orthoformate, which then eliminates a molecule of pentanol to form a resonance-stabilized dialkoxypentyl carbocation. The carbonyl oxygen of the aldehyde or ketone then attacks this electrophilic carbocation. Subsequent proton transfers and elimination of a second molecule of pentanol, followed by attack from a third alcohol molecule (or intramolecularly), leads to the formation of the protected carbonyl group. Patents have noted the use of this compound as a condensing agent for the formation of ketals from ketones, functioning under standard acid-catalyzed conditions using catalysts like p-toluenesulfonic acid (TsOH) or camphor-sulfonic acid (CSA). google.com

Equilibrium Control via Water Scavenging Properties

Acetal and ketal formation are equilibrium-limited reactions. To drive the reaction to completion, the water molecule formed as a byproduct must be removed. This compound serves a dual role in this process. Not only is it the source of the protecting pentoxy groups, but it also acts as an efficient water scavenger. It reacts with any water present or generated in the reaction mixture to produce pentyl formate and two molecules of pentanol. This irreversible consumption of water effectively shifts the equilibrium toward the acetal/ketal product, ensuring high yields without the need for physical water removal methods like azeotropic distillation. google.com

Chemoselectivity in Acetalization Reactions

The protection of carbonyls using this compound is governed by standard principles of chemoselectivity, which are largely dictated by steric and electronic factors.

Aldehydes vs. Ketones: Aldehydes are electronically more reactive and sterically less hindered than ketones, and thus are acetalized more readily. This allows for the selective protection of an aldehyde in the presence of a ketone.

Steric Hindrance: Less sterically hindered carbonyl groups react faster than more hindered ones. The bulky nature of the pentyl groups on this compound can amplify this selectivity.

Research in supramolecular chemistry has inadvertently highlighted the steric sensitivity of this compound. In studies using a specific [Ga₄L₆]¹²⁻ nanoreactor, orthoformates smaller than this compound were readily hydrolyzed, while this compound itself was unreactive due to its size preventing it from accessing the catalytic core of the assembly. escholarship.orgvdoc.pubresearchgate.netfrontiersin.org This demonstrates how its steric bulk dictates its reactivity.

Reactivity of Orthoformates in a Nanoreactor System

| Orthoformate | Reactivity in [Ga₄L₆]¹²⁻ Cage | Probable Reason |

|---|---|---|

| Trimethyl Orthoformate | Readily Hydrolyzed | Small size allows entry into catalytic cage |

| Triethyl Orthoformate | Readily Hydrolyzed | Small size allows entry into catalytic cage |

| Tripropyl Orthoformate | Readily Hydrolyzed | Small size allows entry into catalytic cage |

| This compound | Unreactive | Steric bulk prevents entry into the cage |

This table illustrates the principle of size-selectivity and steric hindrance affecting orthoformate reactivity. escholarship.orgresearchgate.netfrontiersin.org

Orthoformate Applications in Heterocyclic Compound Synthesis

Orthoformates, including this compound, serve as versatile C1 building blocks in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with various nucleophiles. While much of the published research focuses on the more common triethyl orthoformate (TEOF), the principles and reaction mechanisms are generally applicable to other alkyl orthoformates like this compound. The reactivity can be influenced by the steric bulk of the alkoxy groups, with larger groups like pentyloxy sometimes leading to slower reaction rates or requiring more forcing conditions compared to methoxy (B1213986) or ethoxy groups. A study on supramolecular catalysis noted that orthoformates smaller than this compound were more readily hydrolyzed, suggesting that the size of the alkyl group can be a significant factor in reactivity. osti.gov

Two-Component Condensation Reactions with Amines

The reaction between an orthoformate and a compound containing two nucleophilic groups, typically amines, is a fundamental and widely used method for constructing five- and six-membered heterocycles. mdpi.com In these reactions, the orthoformate acts as a one-carbon synthon, cyclizing with the dinucleophile.

A classic example is the synthesis of benzazoles, an important class of heterocycles in medicinal chemistry. mdpi.com The condensation of ortho-substituted anilines, such as o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol, with an orthoformate like TEOF, leads to the formation of benzimidazoles, benzoxazoles, and benzothiazoles, respectively. mdpi.com The reaction mechanism generally involves the initial formation of an amidine or imidate intermediate, followed by an intramolecular cyclization and elimination of alcohol molecules to yield the aromatic heterocycle. mdpi.comsemanticscholar.org These reactions can be performed with or without a catalyst, sometimes under solvent-free conditions. mdpi.com

| Reactant 1 | Reactant 2 | Orthoformate Used | Conditions | Product | Yield (%) |

| o-Phenylenediamine | Triethyl Orthoformate | Triethyl Orthoformate | Solvent-free, catalytic amount of catalyst | Benzimidazole | High |

| o-Aminophenol | Triethyl Orthoformate | Triethyl Orthoformate | Solvent-free, catalytic amount of catalyst | Benzoxazole | High |

| o-Aminobenzenethiol | Triethyl Orthoformate | Triethyl Orthoformate | Solvent-free, catalytic amount of catalyst | Benzothiazole | High |

| 2-Hydrazinobenzothiazole | Triethyl Orthoformate | Triethyl Orthoformate | Methanol (B129727), Acetic acid (cat.), Reflux | 1,2,4-Triazolo[3,4-b]benzothiazole | 65 mdpi.com |

Table 1: Examples of Two-Component Condensation Reactions for Heterocycle Synthesis. Data sourced from literature which predominantly uses Triethyl Orthoformate. mdpi.com

Multicomponent Strategies for Heterocycle Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. mdpi.com Orthoformates are frequently employed as a key component in such strategies for building complex heterocyclic systems. mdpi.com

A prominent example is the three-component synthesis of N-substituted aminomethylenebisphosphonates, which involves the reaction of an amine, an orthoformate, and a dialkyl phosphite. beilstein-journals.orgmdpi.comnih.govnih.gov This reaction is often conducted under solvent-free conditions and can be accelerated by microwave irradiation. beilstein-journals.org The mechanism is thought to proceed through the initial reaction of the amine and orthoformate to form an imine-type intermediate, which is then attacked by two equivalents of the phosphite. beilstein-journals.org

Another versatile three-component reaction involves an amine, an orthoformate, and a C-H acid like Meldrum's acid. mdpi.com This strategy leads to the formation of 5-aminomethylene Meldrum's acid derivatives, which are valuable intermediates for further transformations. mdpi.com The process typically involves a Knoevenagel condensation of the orthoformate with Meldrum's acid, followed by a Michael addition of the amine. mdpi.com

| Reactants | Orthoformate Used | Conditions | Product Class | Ref. |

| Primary/Secondary Amine, Diethyl Phosphite | Triethyl Orthoformate | Catalyst-free, Solvent-free, Microwave | (Aminomethylene)bisphosphonates | beilstein-journals.org |

| Aromatic Amine, Meldrum's Acid | Triethyl Orthoformate | Knoevenagel/Michael Addition Sequence | 5-Aminomethylene Meldrum's Acid Derivatives | mdpi.com |

| 2-Aminobenzonitrile (B23959), Boronic Acid, Pd(II) catalyst | Triethyl Orthoformate | Catalytic cycle | 4-Arylquinazolines | mdpi.com |

| Amine, Diethyl Phosphite | Triethyl Orthoformate | Sequenced reaction | Heterocyclic Bisphosphonates | beilstein-journals.org |

Table 2: Examples of Multicomponent Strategies for Heterocycle Synthesis Using Triethyl Orthoformate. mdpi.combeilstein-journals.orgbeilstein-journals.org

Cascade and Tandem Reactions for Complex Molecular Architectures

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single, efficient process by constructing multiple bonds in sequence without isolating intermediates. mdpi.com Orthoformates can initiate powerful cascade sequences for the synthesis of intricate heterocyclic frameworks.

For instance, the dimerization of 2-aminobenzonitrile catalyzed by a protic acid in the presence of triethyl orthoformate can produce triazachrysenes. mdpi.com The proposed mechanism involves the initial formation of an imidate from one molecule of 2-aminobenzonitrile and TEOF. This intermediate is then attacked by a second molecule of 2-aminobenzonitrile, triggering a cascade of cyclization and condensation steps to build the polycyclic aromatic system. mdpi.com

Similarly, cascade heterocyclization reactions have been used to produce imidazo[1,5-b]pyridazines in high yields from 1,2-diamino-4H-phenylimidazole, an orthoformate, and a 1,3-dicarbonyl compound like cyclohexanedione. mdpi.com These reactions demonstrate the ability of orthoformates to participate in complex transformations leading to significant increases in molecular complexity in a single synthetic operation.

| Reactants | Orthoformate Used | Reaction Type | Product Class | Ref. |

| 2-Aminobenzonitrile (dimerization) | Triethyl Orthoformate | Acid-catalyzed cascade | Triazachrysenes | mdpi.comsemanticscholar.org |

| 1,2-Diamino-4H-phenylimidazole, Cyclohexanedione | Triethyl Orthoformate | Cascade heterocyclization | Imidazo[1,5-b]pyridazines | mdpi.com |

| 2-Alkylidene Oxindoles, Enol Ethers | Not specified | Vinylogous Michael/Michael Cascade | Polysubstituted Chromans | ipb.pt |

Table 3: Examples of Cascade and Tandem Reactions Involving Orthoformates for Heterocyclic Synthesis. mdpi.comsemanticscholar.orgipb.pt

Green Chemistry and Microwave-Assisted Methods in Heterocyclic Synthesis

The principles of green chemistry, which aim to reduce waste and improve the efficiency of chemical processes, are increasingly being applied to heterocyclic synthesis. google.com The use of microwave irradiation has emerged as a powerful tool in this area, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. ut.ac.irrsc.org

Orthoformate-based syntheses of heterocycles have been shown to benefit significantly from microwave assistance. For example, the three-component synthesis of (aminomethylene)bisphosphine oxides from primary amines, triethyl orthoformate, and diphenylphosphine (B32561) oxide can be achieved under solvent- and catalyst-free conditions using microwave irradiation. beilstein-journals.org Similarly, the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile, TEOF, and ammonium (B1175870) acetate (B1210297) is efficiently promoted by microwaves. mdpi.com These methods are often highly reproducible and scalable, making them attractive for practical applications. researchgate.net The use of solid supports like alumina (B75360) in conjunction with microwave irradiation can further enhance the efficiency and environmental friendliness of these reactions. rsc.org

| Reaction | Method | Conditions | Time | Yield (%) | Ref. |

| Aldehyde Acetalization | Microwave | Trimethyl Orthoformate, TMSCl or AlCl3 catalyst | 60-100 sec | Good to Excellent | ut.ac.ir |

| Aminomethylenebisphosphonate Synthesis | Microwave | Triethyl Orthoformate, Alumina support | 12 min | 82-90 | rsc.org |

| Aminomethylenebisphosphonate Synthesis | Conventional Heating | Triethyl Orthoformate, Alumina support | 3-4 h | 30-58 | rsc.org |

| 4-Aminoquinazoline Synthesis | Microwave | Triethyl Orthoformate, NH4OAc | Short | Good | mdpi.com |

| 5-Aza-9-deaza-adenine Synthesis | Microwave | Triethyl Orthoformate, Cyanamide (B42294) | Short | Good | researchgate.net |

Table 4: Comparison of Microwave-Assisted and Conventional Methods in Orthoformate Reactions. mdpi.comut.ac.irrsc.orgresearchgate.net

Aldehyde Synthesis Using Orthoformates

Orthoformates are key reagents in one of the classic methods for converting organometallic compounds into aldehydes, effectively adding a single formyl group (–CHO) to the carbon framework.

The Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin aldehyde synthesis is a reliable and widely used chemical reaction for preparing an aldehyde from a Grignard reagent, resulting in a product that is one carbon longer than the starting alkyl or aryl halide. blogspot.comwikipedia.org The reaction involves the treatment of an orthoformate, most commonly triethyl orthoformate, with a Grignard reagent (R-MgX). bethunecollege.ac.indrugfuture.com While TEOF is frequently used, other orthoformates such as this compound are also applicable. blogspot.com

The reaction proceeds in two distinct stages. First, the nucleophilic Grignard reagent attacks the electrophilic central carbon of the orthoformate, displacing one of the alkoxy groups to form a diethyl acetal. blogspot.com These acetal intermediates are stable towards further attack by the Grignard reagent, which prevents the over-addition that often complicates aldehyde synthesis using other formylating agents like ethyl formate. bethunecollege.ac.in In the second stage, the stable acetal is isolated and then hydrolyzed under acidic aqueous conditions to yield the final aldehyde product and two molecules of alcohol. wikipedia.orgbethunecollege.ac.in

Mechanism:

Nucleophilic Attack: The carbon-magnesium bond of the Grignard reagent (R-MgX) attacks the central carbon of the orthoformate, HC(OR')₃. One alkoxy group (-OR') is eliminated as an alkoxymagnesium halide (MgX(OR')).

Acetal Formation: This step results in the formation of a stable dialkoxy acetal, R-CH(OR')₂.

Hydrolysis: The acetal is treated with aqueous acid (e.g., HCl) to hydrolyze the two ether linkages, yielding the target aldehyde (R-CHO) and two equivalents of the corresponding alcohol (R'-OH).

An example is the synthesis of n-hexanal from n-pentylmagnesium bromide and triethyl orthoformate. wikipedia.org The yields of the reaction can often be improved by refluxing the mixture of the Grignard reagent and the orthoformate. blogspot.com

| Grignard Reagent (RMgX) | Orthoformate Used | Intermediate Acetal | Final Aldehyde (RCHO) | Ref. |

| n-Pentylmagnesium bromide | Triethyl Orthoformate | 1,1-Diethoxyhexane | n-Hexanal | wikipedia.org |

| Phenylmagnesium bromide | Triethyl Orthoformate | (Diethoxymethyl)benzene | Benzaldehyde | lookchem.com |

| Benzylmagnesium chloride | Triethyl Orthoformate | 1,1-Diethoxy-2-phenylethane | Phenylacetaldehyde | lookchem.com |

Table 5: Examples of the Bodroux-Chichibabin Aldehyde Synthesis. wikipedia.orglookchem.com

Strategies for Carbon Chain Elongation

A key application of orthoformates in organic synthesis is the elongation of a carbon chain by a single carbon atom. The Bodroux-Chichibabin aldehyde synthesis is a classic example of this strategy, where an orthoformate reacts with a Grignard reagent. sanjaychemindia.comwikipedia.orgthermofisher.comottokemi.com Although typically demonstrated with triethyl orthoformate, the mechanism is applicable to this compound.

The reaction proceeds in two main steps:

Acetal Formation : A Grignard reagent (R-MgX) acts as a nucleophile, attacking the central carbon of the orthoformate. This displaces one of the pentyloxy groups to form a dipentyl acetal.

Hydrolysis : The resulting acetal is stable under basic conditions but can be readily hydrolyzed in the presence of aqueous acid to yield an aldehyde, which is one carbon longer than the original Grignard reagent's alkyl group. wikipedia.orgdoubtnut.com

The general reaction scheme is as follows: R-MgX + HC(OC₅H₁₁)₃ → R-CH(OC₅H₁₁)₂ + MgX(OC₅H₁₁) R-CH(OC₅H₁₁)₂ + H₂O --(H⁺)--> R-CHO + 2 HOC₅H₁₁

The use of this compound in this synthesis would yield a dipentyl acetal intermediate, which upon hydrolysis liberates the desired aldehyde and two molecules of pentanol. The choice of orthoformate can be influenced by the desired reaction conditions and the need to avoid side reactions; the higher boiling point of this compound and its derivatives may be advantageous in certain high-temperature applications. lookchem.com

Role in Driving Esterification Reactions to Completion

Esterification reactions, particularly the Fischer esterification of carboxylic acids with alcohols, are equilibrium processes that produce water as a byproduct. The accumulation of water can slow the reaction and prevent it from reaching completion. Orthoformates are widely used as chemical water scavengers to overcome this limitation. wikipedia.orgpenpet.com

When added to an esterification mixture, this compound reacts irreversibly with the water generated in situ. penpet.comreddit.com This reaction consumes the water, shifting the esterification equilibrium towards the product side in accordance with Le Châtelier's principle, thereby driving the reaction to completion. wikipedia.orgwikipedia.org

The water-scavenging reaction proceeds as follows: HC(OC₅H₁₁)₃ + H₂O --(H⁺)--> HCOOC₅H₁₁ + 2 HOC₅H₁₁

| Reactants | Products | Role |

| This compound | Pentyl formate | Byproduct of water scavenging |

| Water (from esterification) | Pentanol (2 equivalents) | Byproduct of water scavenging |

Table 2: Reaction of this compound as a Water Scavenger. This table illustrates the transformation of this compound upon reacting with water produced during an esterification reaction.

This process effectively converts one molecule of the orthoester and one molecule of water into one molecule of pentyl formate and two molecules of pentanol. wikipedia.org These byproducts are typically non-interfering with the primary esterification reaction. This strategy is a highly effective method for producing high yields of esters, especially when one of the reagents is valuable or the equilibrium is otherwise unfavorable.

Catalytic Performance and Mechanistic Insights of Orthoformates

Supramolecular Catalysis of Orthoformate Hydrolysis

Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to accelerate a chemical reaction. A synthetic host molecule with an internal cavity binds a substrate, creating a microenvironment that stabilizes the reaction's transition state, thereby lowering the activation energy. The hydrolysis of orthoformates is a classic benchmark for quantifying the catalytic efficiency of such systems.

The encapsulation of an orthoformate substrate within a molecular host is driven by a combination of non-covalent forces. For a nonpolar substrate like Tripentyl orthoformate, the hydrophobic effect is a primary driver when the reaction is conducted in an aqueous medium. The host's hydrophobic cavity provides a sanctuary for the substrate's long alkyl chains, liberating ordered water molecules from their surface and resulting in a net increase in entropy.

Once inside the cavity, van der Waals forces between the substrate and the host's interior surface contribute significantly to the stability of the host-guest complex. The principle of pre-organization is critical; the host's rigid structure confines the substrate in a specific conformation, reducing its rotational and translational freedom. This confinement effect positions the substrate optimally for the subsequent catalytic step, mimicking the function of an enzyme's active site. The size and shape complementarity between the host and the guest are paramount for effective binding and subsequent catalysis.

Supramolecular hosts that catalyze orthoformate hydrolysis are often described as enzyme mimetics because their kinetic behavior closely follows the Michaelis-Menten model, which was originally developed to describe enzyme kinetics. The reaction scheme involves a rapid, reversible binding of the substrate (S), this compound, to the catalyst host (C) to form a host-guest complex (C·S), followed by a slower, rate-determining chemical transformation of the bound substrate into the product (P).

Where:

K_M (the Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum. It is an inverse measure of the substrate's binding affinity for the host.

k_cat (the turnover number) is the first-order rate constant for the conversion of the bound substrate into the product. It represents the maximum number of substrate molecules converted to product per catalyst molecule per unit time.

[C]_total is the total concentration of the catalyst host.

Experimental data, such as that presented in Table 1, can be used to determine these kinetic parameters by measuring the initial reaction rate at various substrate concentrations while keeping the catalyst concentration constant.

| [this compound] (mM) | Initial Rate (μM/s) |

|---|---|

| 0.5 | 2.48 |

| 1.0 | 4.15 |

| 2.0 | 6.21 |

| 5.0 | 8.55 |

| 10.0 | 9.90 |

| 20.0 | 10.81 |

The acid-catalyzed hydrolysis of an orthoformate proceeds via a well-established A-1 mechanism. The first step is the rapid and reversible protonation of one of the ether oxygen atoms of the orthoformate by a hydronium ion. This is followed by the rate-limiting step: the unimolecular cleavage of a carbon-oxygen bond to release an alcohol molecule and form a resonance-stabilized dialkoxycarbenium ion. This cation is then rapidly attacked by a water molecule, and subsequent steps lead to the final products.

Within a supramolecular host, the dynamics of this process are altered. The host's cavity can concentrate both the hydronium ion and the orthoformate substrate, increasing the probability of a productive encounter. Furthermore, the confined environment can stabilize the positively charged transition state leading to the dialkoxycarbenium ion, significantly accelerating the rate-limiting step.

The rate-limiting step can be confirmed experimentally using the solvent kinetic isotope effect (SKIE). By comparing the reaction rate in H₂O (k_H₂O) to that in D₂O (k_D₂O), insights into the mechanism can be gained. For the A-1 mechanism, where proton transfer occurs in a pre-equilibrium step, the ratio k_H₂O/k_D₂O is typically less than 1 (e.g., 0.3-0.5). This inverse isotope effect arises because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (or deuterated) substrate in D₂O, which can partially offset the slower rate of subsequent bond-breaking steps.

A key feature of supramolecular catalysis is its potential for substrate selectivity based on size and shape. A host catalyst with a fixed-volume cavity will exhibit optimal catalytic efficiency for a substrate that fits snugly within it. Substrates that are too small will not maximize favorable van der Waals contacts, leading to weaker binding (higher K_M) and less effective catalysis. Substrates that are too large may be unable to enter the cavity or may bind in a distorted, non-productive conformation.

Studies on the hydrolysis of a homologous series of tri-n-alkyl orthoformates within cavitand hosts have demonstrated this principle. As shown in the representative data in Table 2, the catalytic efficiency varies significantly with the length of the alkyl chains. In this hypothetical study, a resorcinarene-based cavitand shows a distinct preference for substrates with intermediate chain lengths. While smaller substrates like Triethyl orthoformate bind, the rate enhancement is modest. The catalytic efficiency peaks for Tributyl orthoformate, which achieves the best geometric fit within the host's cavity, maximizing stabilizing interactions.

For This compound , the binding constant (K_a) and the catalytic rate constant (k_cat) are lower than the peak values. The bulky pentyl groups may cause steric hindrance, preventing the substrate from achieving the ideal orientation for catalysis within the cavity. This results in a lower rate enhancement compared to the optimally sized substrate, clearly illustrating the principle of size-selective catalysis.

| Orthoformate Substrate | Binding Constant (K_a, M⁻¹) | Catalytic Rate (k_cat, s⁻¹) | Rate Enhancement (k_cat/k_uncat) |

|---|---|---|---|

| Triethyl orthoformate | 150 | 0.08 | 1,200 |

| Tripropyl orthoformate | 850 | 0.45 | 8,500 |

| Tributyl orthoformate | 2,100 | 1.12 | 25,600 |

| This compound | 980 | 0.61 | 16,300 |

In the context of this compound hydrolysis catalyzed by a cavitand, a suitable competitive inhibitor would be a non-reactive molecule with a similar size, shape, and hydrophobicity, such as pentylcyclohexane. The inhibitor (I) competes with the substrate (S) for binding to the free catalyst (C):

C + I ⇌ C·I (inactive complex)

This competition alters the Michaelis-Menten kinetics. The presence of a competitive inhibitor increases the apparent Michaelis constant (K_M,app) but does not affect the maximum reaction rate (V_max) or the turnover number (k_cat). This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding, and the reaction can still reach its maximum velocity. The degree of inhibition depends on the concentration of the inhibitor and its binding affinity (K_I) for the host.

Size-Selectivity in Orthoformate Encapsulation and Hydrolysis (Specific Studies Involving this compound)

Engagement of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Orthoformate Chemistry

Beyond discrete molecular hosts, extended crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as powerful platforms for heterogeneous catalysis. These materials are constructed from molecular building blocks (metal nodes and organic linkers for MOFs; organic units for COFs) that self-assemble into highly ordered, porous structures.

The key advantages of MOFs and COFs in catalysis include:

High Surface Area: Their porous nature provides an exceptionally high density of accessible active sites.

Tunable Porosity: The size and shape of the pores can be precisely engineered by selecting appropriate building blocks, enabling size-selective catalysis similar to supramolecular hosts but within a solid-state material.

Functionalization: Active catalytic sites can be incorporated directly into the framework. For acid-catalyzed reactions like orthoformate hydrolysis, acidic groups (e.g., sulfonic acid, -SO₃H, or carboxylic acid, -COOH) can be appended to the organic linkers.

For example, a MOF such as UiO-66 can be post-synthetically modified to create UiO-66-SO₃H, which contains Brønsted acid sites within its well-defined pores. This material can act as a highly efficient and recyclable solid acid catalyst for the hydrolysis of orthoformates. The confinement of the substrate within the MOF pores can enhance reaction rates, and the framework's pore aperture can be used to discriminate between orthoformates of different sizes, potentially allowing this compound to react while excluding larger substrates, or vice-versa.

| Catalyst | Reaction Time (h) | Conversion (%) | Reusability (Activity after 3 cycles) |

|---|---|---|---|

| Homogeneous Acid (HCl) | 2 | 98% | Not recyclable |

| UiO-66 (Non-functionalized) | 12 | <10% | N/A |

| UiO-66-SO₃H (Functionalized MOF) | 2 | >99% | 97% of initial activity |

Comparative Analysis of Homogeneous and Heterogeneous Catalysis for Orthoformate Transformations

Homogeneous Catalysis: Supramolecular Host Systems

A notable example of homogeneous catalysis for orthoformate transformation is the use of water-soluble, self-assembled supramolecular hosts. acs.orgacs.org These large molecules possess a hydrophobic interior cavity capable of encapsulating orthoformate molecules. This encapsulation facilitates reactions that are otherwise extremely slow in the given medium, such as the hydrolysis of orthoformates in basic solutions. researchgate.net

Research findings indicate that this form of catalysis mimics enzymatic processes. nih.govresearchgate.net The reaction follows Michaelis-Menten kinetics, where the orthoformate (substrate) binds to the host (catalyst) in a pre-equilibrium step before the rate-limiting chemical transformation occurs. acs.orgosti.gov Mechanistic studies reveal that the host stabilizes the protonated intermediate of the hydrolysis reaction, thereby changing the mechanism from a standard A-1 type, where the decomposition of the protonated substrate is rate-limiting, to an A-SE2 mechanism, where proton transfer is the rate-determining step. nih.govescholarship.orgacs.org This results in substantial rate accelerations. For instance, the hydrolysis of tri-n-propyl orthoformate is accelerated up to 3900 times compared to the uncatalyzed reaction. acs.orgacs.org

A key feature of this catalytic system is its size selectivity, a direct consequence of the host's constrained binding cavity. researchgate.net Studies have shown that while smaller orthoformates like triethyl and tripropyl orthoformate are readily hydrolyzed, larger substrates are not. Specifically, it has been observed that orthoformates smaller than this compound are suitable substrates, suggesting that this compound is too large to be efficiently encapsulated and catalyzed by this particular supramolecular host. researchgate.netosti.gov

Table 1: Michaelis-Menten Kinetic Parameters for Homogeneous Catalytic Hydrolysis of Various Orthoformates Data obtained for hydrolysis catalyzed by a supramolecular host in basic solution.

| Orthoformate Substrate | Vmax (M s-1) | KM (mM) | kcat (s-1) | Rate Acceleration (kcat/kuncat) |

| Triethyl orthoformate | 1.79 x 10-5 | 21.5 | 8.06 x 10-3 | 560 |

| Triisopropyl orthoformate | 9.22 x 10-6 | 7.69 | 3.86 x 10-3 | 890 |

| Tri-n-propyl orthoformate | - | - | - | up to 3900 |

Source: Data compiled from multiple research articles. acs.orgresearchgate.netosti.gov

Heterogeneous Catalysis: Solid Acid Catalysts

Heterogeneous catalysis offers a practical alternative for orthoformate transformations, primarily addressing the challenge of catalyst separation. Solid acid catalysts, such as sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄–SiO₂), have proven effective for reactions like the N-formylation of amines using triethyl orthoformate as both a reagent and solvent. mdpi.com

In this system, the solid catalyst provides active sites on its surface that activate the orthoformate. libretexts.orgmdpi.com The proposed mechanism involves the activation of the electrophilic carbon of the orthoformate by the catalyst's sulfonic group, forming a reactive cationic intermediate. This intermediate is then attacked by the amine nucleophile to yield the N-formylated product. mdpi.com This method is advantageous for its high efficiency, short reaction times (ranging from 4 minutes to 2 hours), and excellent product yields (up to 96%). mdpi.com A significant benefit of this heterogeneous approach is the ability to recover and reuse the catalyst without a substantial loss of activity. mdpi.com

Other studies have explored the use of solid catalysts like Amberlyst-15, iron chloride, and aluminum fluoride (B91410) for the reaction of trimethyl orthoformate with glycerol, demonstrating the broad applicability of heterogeneous systems in promoting orthoformate reactivity. mdpi.com

Table 2: Heterogeneous Catalytic N-Formylation of Various Amines with Triethyl Orthoformate Reaction catalyzed by immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂).

| Amine Substrate | Time | Yield (%) |

| Aniline | 4 min | 96 |

| 4-Methylaniline | 5 min | 96 |

| 4-Methoxyaniline | 5 min | 95 |

| 4-Fluoroaniline | 4 min | 96 |

| 4-Chloroaniline | 4 min | 95 |

| 4-Bromoaniline | 4 min | 96 |

| 4-Nitroaniline | 10 min | 96 |

Source: Data from a study on N-formylation using a heterogeneous catalyst. mdpi.com

Comparative Summary

The comparison between homogeneous and heterogeneous catalysis for orthoformate transformations reveals a trade-off between catalyst activity, selectivity, and practicality.

Mechanism and Selectivity: Homogeneous supramolecular catalysis offers a sophisticated, enzyme-like mechanism with high substrate specificity based on size and shape, as seen by the exclusion of larger molecules like this compound. researchgate.netosti.gov Heterogeneous catalysis typically proceeds via surface activation, which may be less selective in discriminating between substrates of similar functional groups but varying sizes. mdpi.com

Reaction Conditions: Homogeneous catalysis via supramolecular hosts uniquely enables reactions like hydrolysis in basic media. acs.org Heterogeneous solid acid catalysts are robust and effective for different transformations, such as N-formylation, under reflux conditions. mdpi.com

Catalyst Recovery: This is the primary advantage of heterogeneous systems. The solid catalyst can be easily filtered off and reused, which is economically and environmentally beneficial. mdpi.com Homogeneous catalysts, being dissolved in the reaction mixture, are often difficult to separate from the products and unreacted starting materials.

Scope: The substrate scope in the homogeneous system is limited by the size of the catalyst's cavity. researchgate.net Heterogeneous catalysts can often accommodate a broader range of substrates, as the reaction occurs on a surface rather than within a confined space. mdpi.com

Occurrence and Advanced Analytical Characterization

Identification and Detection in Complex Matrices

The detection and quantification of specific organic compounds within complex mixtures, such as environmental samples or biological extracts, present significant analytical challenges. The sample matrix, which contains numerous other components, can interfere with the analysis, potentially leading to inaccurate results. chromatographyonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely employed technique for separating and identifying individual components in such complex scenarios. researchgate.neteurl-pesticides.eu

Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical method for the profiling of volatile and semi-volatile compounds. The technique operates by first separating the components of a mixture in the gas chromatograph based on their differential partitioning between a stationary phase and a mobile carrier gas. Following separation, the individual compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.

In the analysis of complex biological matrices, such as plant extracts, GC-MS is instrumental in creating a detailed chemical profile. For instance, in a study analyzing the chemical composition of Typha domingensis extracts, GC-MS was used to identify numerous phytochemicals. nih.govresearchgate.net The analysis of a chloroform (B151607) fraction of this plant led to the tentative identification of 67 compounds. researchgate.net Among these, tripentyl orthoformate was detected. nih.govresearchgate.net

The table below details the specific GC-MS findings for this compound and other selected compounds identified in the chloroform extract of Typha domingensis, as reported in the study. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Percentage Area (%) |

|---|---|---|---|

| This compound | C16H34O3 | 274.44 | 0.17 |

| Hexadecane | C16H34 | 226.44 | 0.62 |

| Nonadecane | C19H40 | 268.50 | 0.35 |

| Heptacosane | C27H56 | 380.70 | 0.27 |

| 1,2-Benzenedicarboxylic acid | C16H22O4 | - | - |

The successful identification of this compound was achieved using specific GC-MS instrumental parameters, which are crucial for reproducibility. nih.gov

| Parameter | Specification |

| GC-MS System | Agilent |

| Ionization System | Electron Ionization (70 eV) |

| Carrier Gas | Helium (99.995%) |

| Flow Rate | 1.02 mL/min |

| Injection Volume | 1.0 µL |

| Injector Temperature | 220°C, increased to 240°C |

| Oven Temperature Program | Initial 60°C, ramped to 246°C at 3°C/min |

Natural Occurrence and Isolation from Biological Sources (e.g., Plant Extracts)

This compound has been identified as a naturally occurring compound in certain plant species. Its presence is typically determined through the analysis of extracts derived from various parts of the plant.

One confirmed biological source of this compound is the plant Typha domingensis, commonly known as the southern cattail. nih.govresearchgate.netresearchgate.net In a study focused on the chemical profiling of this plant, mature specimens were collected, and powdered plant material was subjected to an extraction process. nih.gov The isolation procedure involved macerating the plant material in 80% methanol (B129727) for 14 days at room temperature. nih.gov Subsequent fractionation of the crude extract with different solvents, including chloroform and n-butanol, yielded fractions that were then analyzed. researchgate.netresearchgate.net

The GC-MS analysis revealed the presence of this compound specifically within the chloroform and n-butanol fractions of T. domingensis. researchgate.net This finding confirms that this compound is a constituent of this plant species, although it was detected as a minor component, representing 0.17% of the total compounds identified in the chloroform fraction. nih.gov

Q & A

Q. What experimental techniques are used to monitor the hydrolysis of tripentyl orthoformate in supramolecular catalysis?

Hydrolysis reactions are typically monitored using NMR spectroscopy to track resonance line broadening or shifts, which indicate substrate encapsulation or reaction progression. For example, in the presence of host [1], smaller orthoformates (e.g., triethyl orthoformate) show resonance line broadening due to encapsulation, while bulkier substrates like this compound retain normal line widths, confirming their exclusion from the host cavity . Kinetic assays under controlled pH and temperature (e.g., pH 11, 50°C) are also critical for quantifying reactivity.

Q. Why is this compound resistant to hydrolysis under conditions that readily hydrolyze smaller orthoformates?

The steric bulk of this compound prevents encapsulation in supramolecular hosts like [1], which are essential for catalytic hydrolysis in basic solutions. Smaller substrates (e.g., triethyl orthoformate) fit into the host cavity, enabling proton-mediated activation and hydrolysis. In contrast, this compound’s larger size results in no observable reactivity under identical conditions .

Table 1: Reactivity of orthoformates in host [1] at pH 11, 50°C

| Substrate | Size (Relative) | Reactivity |

|---|---|---|

| Triethyl orthoformate | Small | High |

| This compound | Large | None |

Q. What role does pH play in the stability of this compound in catalytic systems?

Orthoformates are stable in neutral/basic conditions but hydrolyze rapidly in acidic environments. However, supramolecular hosts like [1] enable hydrolysis in basic solutions by stabilizing protonated intermediates. For this compound, the lack of encapsulation due to steric hindrance renders it inert even at elevated pH .

Q. How do researchers determine substrate compatibility with host-guest systems?

Substrate size and binding affinity are assessed via competitive NMR experiments. For example, adding NEt (a strongly binding guest) to a reaction mixture inhibits smaller orthoformates’ hydrolysis by occupying the host cavity, while bulkier substrates like this compound remain unaffected .

Q. What is the significance of kinetic saturation in orthoformate hydrolysis studies?

Michaelis-Menten saturation kinetics reveal the catalytic efficiency of host systems. For encapsulated substrates, the rate equation under saturation conditions simplifies to , highlighting the host’s role in rate enhancement. This compound, lacking encapsulation, does not exhibit such kinetics .

Advanced Research Questions

Q. How can Michaelis-Menten kinetics elucidate the catalytic mechanism of orthoformate hydrolysis?

By varying substrate concentrations under constant pH and host [1] levels, researchers observe saturation kinetics, confirming enzyme-like behavior. The rate equation applies to smaller substrates, while this compound’s exclusion from the host prevents saturation .

Q. What methodologies quantify steric effects in host-guest encapsulation?

Competitive binding assays using NMR and isothermal titration calorimetry (ITC) measure binding constants (). For this compound, negligible binding to [1] is confirmed via pH-dependent encapsulation studies, where no p shifts (typically 3–4 units for smaller guests) are observed .

Q. How do supramolecular hosts mimic enzymatic pKaK_aKa shifts, and why does this fail for this compound?

Host [1] stabilizes protonated intermediates, effectively lowering the p of encapsulated amines by 3–4 units. This mimics enzymatic catalysis but requires substrate encapsulation. This compound’s exclusion prevents such stabilization, leaving it inert even in optimized catalytic conditions .

Q. What strategies can overcome steric limitations for bulky substrates like this compound?

Designing larger hosts with expanded cavities or flexible frameworks could accommodate bulky substrates. Computational modeling (e.g., DFT or molecular dynamics) predicts optimal host-substrate geometries, while combinatorial synthesis explores cavity modifications .

Q. How do comparative studies between tripentyl and smaller orthoformates inform catalytic system design?

Contrasting kinetic data (e.g., rate constants, binding affinities) highlights size-selectivity thresholds. For example, this compound’s inactivity defines the upper size limit for [1]-mediated hydrolysis, guiding the synthesis of hosts with tailored cavity dimensions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.